N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide
Description
This compound features a 1,2-dihydropyridin-2-one (dihydropyridinone) core linked to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The acetamide side chain contains N-butyl and N-methyl substituents, which influence lipophilicity and steric interactions.
Properties
IUPAC Name |
N-butyl-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-4-5-12-24(2)19(27)14-25-13-16(8-11-18(25)26)21-22-20(23-29-21)15-6-9-17(28-3)10-7-15/h6-11,13H,4-5,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCWBBSXGVMVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia or ammonium salts.
Coupling of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those with multiple functional groups.
Mechanism of Action
The mechanism of action of N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog Analysis
The compound shares key motifs with other heterocyclic carboxamides (). Below is a comparative analysis:
Key Observations :
- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound may offer greater metabolic stability compared to 1,2-oxazole derivatives due to reduced ring strain and stronger dipole interactions .
- Substituent Effects : The 4-methoxyphenyl group in the target compound likely enhances solubility via electron donation, contrasting with cyclopropyl (lipophilic) or morpholine (polar) substituents in analogs .
- Side Chain Variations : The N-butyl-N-methyl acetamide chain balances lipophilicity and steric bulk, whereas cyclopropylethyl or diethyl groups in analogs may increase membrane permeability but reduce solubility .
Electronic and Steric Considerations
highlights the role of substituent electronegativity in chemical shifts and reactivity. In contrast, cyclopropyl groups () introduce steric constraints and non-polar character, which could hinder solubility but improve target selectivity .
Pharmacokinetic and Physicochemical Hypotheses
While direct data are unavailable, structural comparisons suggest:
- LogP : The target compound’s logP is likely lower than analogs with cyclopropylethyl or diethyl groups but higher than morpholine-containing derivatives .
- Metabolic Stability : The 1,2,4-oxadiazole ring may resist oxidative degradation better than 1,2-oxazole analogs, though the methoxy group could introduce susceptibility to demethylation .
Biological Activity
N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₃₀N₄O₃. Its structure features several functional groups, including:
- Oxadiazole ring : Known for its diverse biological activities.
- Dihydropyridine moiety : Often associated with neuropharmacological effects.
- Methoxyphenyl group : Enhances lipophilicity, potentially influencing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neurotransmitter Receptors : Preliminary studies indicate that this compound acts as an antagonist at AMPA and kainate receptors, which are crucial for excitatory neurotransmission in the central nervous system. This suggests potential applications in treating neurological disorders such as epilepsy or anxiety disorders.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects. The oxadiazole ring can interact with metal ions and participate in hydrogen bonding and π–π stacking interactions with target proteins.
In Vitro Studies
Recent studies have highlighted various biological activities associated with this compound:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Neuropharmacological Studies : In a controlled study involving rodent models, this compound demonstrated significant reductions in seizure activity when administered prior to induced seizures.
- Inflammatory Response : In vitro assays using human cell lines showed that the compound significantly reduced levels of pro-inflammatory cytokines when exposed to inflammatory stimuli.
Synthesis and Modification
The synthesis of this compound involves several steps:
- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.
- Synthesis of Dihydropyridine : Hantzsch synthesis involving β-ketoesters.
- Coupling Reactions : Utilizing Suzuki-Miyaura coupling for introducing the methoxyphenyl group.
These synthetic routes allow for further functionalization to enhance biological activity or modify pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for optimizing the yield of N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide?
- Methodological Answer : Multi-step synthesis involving oxadiazole ring formation via cyclization of amidoximes with activated carbonyl intermediates is commonly used. For example, coupling 4-methoxyphenyl-substituted amidoximes with pyridone derivatives under microwave-assisted conditions can improve reaction efficiency. Post-synthetic purification via column chromatography (e.g., silica gel) and recrystallization in ethanol/water mixtures enhances yield and purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., oxadiazole ring protons at δ 8.3–8.7 ppm and pyridone carbonyl at ~170 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~466.2) .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) combined with surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation-prone conditions .
Advanced Research Questions
Q. What role does the 1,2,4-oxadiazole moiety play in modulating biological activity, and how can SAR studies guide optimization?
- Methodological Answer : The oxadiazole ring enhances binding affinity through hydrogen bonding and π-π stacking with target proteins (e.g., FLAP inhibitors). Structure-activity relationship (SAR) studies suggest replacing the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) improves potency. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations validate binding modes .
Q. How do discrepancies between in vitro binding IC₅₀ and whole-blood functional assays arise, and how should they be interpreted?
- Methodological Answer : Differences in protein binding, metabolite interference, or cellular uptake can reduce whole-blood efficacy compared to isolated protein assays. Normalize data using plasma protein binding corrections (e.g., equilibrium dialysis) and validate with secondary assays (e.g., LTB₄ ELISA in human blood) .
Q. What strategies improve metabolic stability and pharmacokinetic (PK) profiles for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to reduce CYP450-mediated oxidation.
- DMPK Profiling : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) and permeability (Caco-2 assays). Compounds with logP <3 and polar surface area >80 Ų often exhibit favorable PK .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s cytochrome P450 inhibition potential?
- Methodological Answer : Use tiered testing:
Fluorescent Probes : Screen for CYP3A4/2D6 inhibition using luminogenic substrates.
LC-MS/MS Validation : Quantify metabolite formation (e.g., midazolam 1’-hydroxylation for CYP3A4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
